N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide
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Overview
Description
N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide is an organic compound with the molecular formula C19H14N2O2 It is known for its unique structure, which combines a naphthalene ring and a benzoxazole ring linked through an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide typically involves the reaction of 2-naphthylamine with benzoxazole-5-carboxylic acid in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene and benzoxazole rings.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-1-Naphthylacetamide
- N-Acetyl-1-naphthylamine
- 1-Acetamidonaphthalene
Uniqueness
N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide stands out due to its combined naphthalene and benzoxazole structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or reactivity.
Properties
CAS No. |
95888-13-4 |
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Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C19H14N2O2/c1-12(22)20-16-8-9-18-17(11-16)21-19(23-18)15-7-6-13-4-2-3-5-14(13)10-15/h2-11H,1H3,(H,20,22) |
InChI Key |
YOFWUPNMZXPOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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